N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a pyridine ring and a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
This compound interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . The compound binds to these receptors, preventing them from activating the downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
By inhibiting EGFR and VEGFR-2, this compound disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the inhibition of tumor growth and metastasis .
Pharmacokinetics
It has been reported that the compound meets the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth and metastasis . Additionally, the compound has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), and upregulate IL-10 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinazoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the quinazoline ring can produce a partially or fully reduced quinazoline.
Scientific Research Applications
N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(pyridin-2-yl)quinazolin-4-amine
- N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine
- N-(4-methoxyphenyl)-2-(pyridin-4-yl)quinazolin-4-amine
Uniqueness
N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the pyridine and quinazoline rings contribute to its ability to interact with various biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-25-16-8-6-15(7-9-16)22-20-17-4-2-3-5-18(17)23-19(24-20)14-10-12-21-13-11-14/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHOAQNMUUCAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670717 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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